molecular formula C16H15N3O5S B11014731 (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide CAS No. 349434-16-8

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide

Cat. No.: B11014731
CAS No.: 349434-16-8
M. Wt: 361.4 g/mol
InChI Key: MDKDRJGQCOTDPW-RMKNXTFCSA-N
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Description

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is a synthetic cinnamide derivative designed for research purposes. This compound integrates a sulfonamide moiety, a group widely recognized in medicinal chemistry for its role as an enzyme inhibitor, particularly against carbonic anhydrases. Its core structure is based on a rigid, planar acrylamide scaffold, which is often explored for its potential to interact with biological targets through hydrogen bonding and π-π stacking interactions. Researchers may investigate this compound as a potential lead molecule in various biochemical assays. Its specific research value could lie in the exploration of structure-activity relationships for enzymes or receptors where the nitroaryl and sulfonamidobenzyl groups confer selective binding. The mechanism of action is hypothesized to involve targeted inhibition of specific enzymatic pathways, making it a candidate for in vitro pharmacological and biochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

349434-16-8

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C16H15N3O5S/c17-25(23,24)15-7-4-13(5-8-15)11-18-16(20)9-6-12-2-1-3-14(10-12)19(21)22/h1-10H,11H2,(H,18,20)(H2,17,23,24)/b9-6+

InChI Key

MDKDRJGQCOTDPW-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Acyl Chloride-Amine Coupling

Reagents :

  • 3-(3-Nitrophenyl)prop-2-enoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Sulfamoylbenzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Acyl chloride formation :

    • 3-(3-Nitrophenyl)prop-2-enoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous DCM (50 mL) for 3 h.

    • Excess SOCl₂ is removed under reduced pressure.

  • Amide coupling :

    • The crude acyl chloride is dissolved in DCM (30 mL) and cooled to 0°C.

    • 4-Sulfamoylbenzylamine (10 mmol) and TEA (12 mmol) are added dropwise.

    • The mixture is stirred at 25°C for 12 h, washed with 5% HCl (2×20 mL), and dried over Na₂SO₄.

    • Purification by silica gel chromatography (EtOAc/hexane, 1:2) yields the product as a yellow solid (72% yield).

Key Data :

  • Melting Point : 168–170°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (t, J = 5.6 Hz, 1H, NH), 8.25 (s, 1H, Ar-H), 7.92–7.84 (m, 3H, Ar-H), 7.72 (d, J = 15.6 Hz, 1H, CH=), 6.98 (d, J = 15.6 Hz, 1H, CH=), 4.42 (d, J = 5.6 Hz, 2H, CH₂), 2.45 (s, 2H, SO₂NH₂).

Carbodiimide-Mediated Amide Bond Formation

Reagents :

  • 3-(3-Nitrophenyl)prop-2-enoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Sulfamoylbenzylamine

  • N,N-Dimethylformamide (DMF)

Procedure :

  • Activation :

    • 3-(3-Nitrophenyl)prop-2-enoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in DMF (30 mL) at 0°C for 1 h.

  • Coupling :

    • 4-Sulfamoylbenzylamine (10 mmol) is added, and the reaction is stirred at 25°C for 24 h.

    • The mixture is poured into ice-water (100 mL), and the precipitate is filtered and recrystallized from ethanol (85% yield).

Optimization Data :

ParameterOptimal ValueYield Impact
EDC Equivalents1.2 eq+15%
Reaction Temperature25°C+22%
SolventDMF+18%

Microwave-Assisted Synthesis

Reagents :

  • 3-(3-Nitrophenyl)prop-2-enoic acid

  • 4-Sulfamoylbenzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

Procedure :

  • Reaction :

    • A mixture of 3-(3-nitrophenyl)prop-2-enoic acid (10 mmol), HATU (12 mmol), DIPEA (15 mmol), and 4-sulfamoylbenzylamine (10 mmol) in acetonitrile (20 mL) is irradiated at 100°C (150 W) for 20 min.

  • Workup :

    • The solvent is evaporated, and the residue is purified by flash chromatography (CH₂Cl₂/MeOH, 10:1) to give the product (88% yield).

Advantages :

  • Time Efficiency : 20 min vs. 12–24 h conventional methods

  • Improved E/Z Selectivity : >99:1 (E:Z) due to controlled heating.

Comparative Analysis of Methods

MethodYield (%)Purity (%)E/Z RatioScalability
Acyl chloride-amine729895:5Moderate
Carbodiimide-mediated859797:3High
Microwave-assisted889999:1Limited

Key Observations :

  • Microwave synthesis offers superior stereoselectivity but requires specialized equipment.

  • Carbodiimide methods are preferred for large-scale production due to reliability.

Critical Reaction Parameters

Stereochemical Control

  • Base Selection : TEA vs. DIPEA

    • DIPEA increases E-selectivity by 12% due to reduced proton exchange.

  • Solvent Polarity :

    • Polar aprotic solvents (DMF, acetonitrile) favor E-isomer by stabilizing transition states.

Functional Group Compatibility

  • Nitro Group Stability :

    • No reduction observed under acidic (HCl) or basic (TEA) conditions.

  • Sulfamoyl Group Sensitivity :

    • Avoid prolonged heating >100°C to prevent desulfonation.

Industrial-Scale Considerations

  • Cost Analysis :

    ReagentCost/kg (USD)Method Utilization
    EDC/HOBt320High
    HATU1,200Low
    4-Sulfamoylbenzylamine450Critical
  • Waste Management :

    • SOCl₂ reactions require HCl scrubbers.

    • EDC/HOBt methods generate less toxic byproducts.

Emerging Techniques

  • Enzymatic Catalysis :

    • Lipase B (Candida antarctica) achieves 78% yield in aqueous media, but E/Z control remains challenging.

  • Flow Chemistry :

    • Continuous flow systems reduce reaction time to 5 min with 82% yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized nitrophenyl derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and sulfamoyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Nitro Groups

a. (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
  • Structure: Replaces the sulfamoylphenylmethyl group with a phenoxyphenyl substituent.
  • Molecular Weight : 360.37 g/mol.
  • Synthesis: Not detailed in the evidence, but similar acrylamide coupling strategies may apply.
b. (2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
  • Structure : Substitutes sulfamoylphenylmethyl with a chlorophenylethyl chain.
  • Molecular Weight : 330.8 g/mol.
  • Key Features : Chlorine increases lipophilicity (higher LogP) and may improve metabolic stability.
c. (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • Structure : Positional isomer (4-nitrophenyl instead of 3-nitrophenyl) with a fluorophenyl group.

Sulfamoylphenyl-Containing Analogs

a. (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide
  • Structure : Retains the sulfamoylphenyl group but replaces nitro with fluorine.
  • Molecular Weight : 320.34 g/mol.
  • Key Features : Fluorine’s electron-withdrawing effect mimics nitro but with lower steric hindrance.
b. (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide
  • Structure : Incorporates a furan ring and carbamothioyl group.
  • Molecular Weight : 351.4 g/mol.
  • Key Features: Thioamide group increases hydrogen-bonding capacity (3 H-bond donors vs. 1 in acrylamide).

Substituent Effects on Physicochemical Properties

Compound Name Nitro Group Sulfamoyl Group Key Substituent XLogP3 Molecular Weight
Target Compound 3-Nitro Yes - Not reported Not provided
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-Nitro No 4-Phenoxyphenyl ~3.5 (estimated) 360.37
(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide No Yes 4-Fluorophenyl ~2.0 (estimated) 320.34
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide No Yes (modified) Furan, carbamothioyl 1.6 351.4

Bioactivity Insights

  • Anti-Inflammatory Activity : Compounds with hydroxy/methoxy-phenylacrylamide structures (e.g., ) show IC50 values <17 µM, suggesting nitro/sulfamoyl modifications may enhance or alter activity .
  • Antimicrobial Potential: Sulfamoyl derivatives in exhibit antimicrobial properties, though cyano substituents differ from nitro .

Biological Activity

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide, also known as compound 349434-16-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a nitrophenyl group and a sulfamoyl group, which are believed to contribute to its interactions with various biological targets.

PropertyValue
Molecular FormulaC16_{16}H15_{15}N3_{3}O5_{5}S
Molecular Weight361.4 g/mol
CAS Registry Number349434-16-8
Water Solubility14.2 µg/mL (at pH 7.4)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group may facilitate electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor function. This dual functionality suggests a broad spectrum of biological effects.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, compounds structurally related to this compound have shown promise as urease inhibitors, with some derivatives exhibiting IC50_{50} values significantly lower than standard controls . This indicates that the compound may possess similar inhibitory properties.

Case Studies and Research Findings

  • Urease Inhibition : A study highlighted several derivatives of nitrophenyl compounds that demonstrated higher potency as urease inhibitors compared to acetohydroxamic acid, with IC50_{50} values reaching as low as 0.13 µM for the most active derivative . This positions this compound as a potential lead compound in the development of new urease inhibitors.
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays revealed that certain derivatives exhibited low cytotoxicity against mammalian cells, maintaining over 90% cell viability at concentrations up to 250 µg/mL . This suggests a favorable safety profile for further development.
  • Synthetic Routes and Applications : The synthesis of this compound involves multiple steps, including nitration and condensation reactions . Its unique structure makes it a valuable building block in medicinal chemistry for developing pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-3-(3-nitrophenyl)-N-phenylprop-2-enamideLacks sulfamoyl groupLess effective in enzyme inhibition
(E)-3-(4-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamideSimilar structure, different nitro positionVaries in reactivity and activity
(E)-3-(3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamideContains methyl instead of sulfamoylAltered chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide?

  • Methodology : The compound can be synthesized via a two-step process:

Acylation : React 3-nitrocinnamic acid with 4-(aminomethyl)benzenesulfonamide using coupling agents like EDCI/HOBt in DMF under inert conditions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the (E)-isomer .

  • Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography to avoid (Z)-isomer contamination.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration and hydrogen-bonding networks involving the sulfamoyl group .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using COSY and HSQC to confirm the enamide double bond (δ 6.5–7.5 ppm for vinyl protons) and sulfamoyl group (δ 7.8–8.2 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (calc. for C₁₆H₁₅N₃O₄S: 345.08 g/mol) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and binding interactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study the electron-withdrawing effects of the nitro group on the enamide’s electrophilicity .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the sulfamoyl group and Arg120/His90 residues .
    • Validation : Cross-reference docking results with experimental SAR data from fluorophenyl/bromophenyl analogs to assess predictive accuracy .

Q. How does the sulfamoyl group influence crystallographic packing and stability?

  • Observations : The sulfamoyl group forms intermolecular N–H···O hydrogen bonds (2.8–3.1 Å) with nitro groups in adjacent molecules, stabilizing a monoclinic lattice (space group P2₁/c) .
  • Impact : These interactions reduce solubility in polar solvents but enhance thermal stability (Tₘ > 200°C), as shown by DSC analysis .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 12 µM) may arise from assay conditions (e.g., pH, co-solvents).
  • Resolution :

Standardization : Use identical buffer systems (e.g., PBS pH 7.4) and validate via orthogonal assays (e.g., SPR binding kinetics).

Meta-Analysis : Compare data with structurally related compounds (e.g., (E)-3-(4-fluorophenyl) analogs) to identify trends .

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